molecular formula C19H20ClNO2 B5711067 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine

1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine

Cat. No.: B5711067
M. Wt: 329.8 g/mol
InChI Key: GELXYNKOMMJDNP-UHFFFAOYSA-N
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Description

1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring bonded to a benzoyl group, which is further substituted with a 2-chlorophenoxy methyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it a subject of interest in research and industrial applications .

Preparation Methods

The synthesis of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorophenol with benzyl chloride to form 2-chlorophenoxy methyl benzene. This intermediate is then subjected to Friedel-Crafts acylation using benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield 3-[(2-chlorophenoxy)methyl]benzoyl chloride. Finally, this compound is reacted with piperidine under basic conditions to obtain the target compound.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy group, using nucleophiles like amines or thiols to form substituted derivatives

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and ethanol, along with catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

1-{3-[(2-chlorophenoxy)methyl]benzoyl}piperidine can be compared with other similar compounds, such as:

    1-{3-[(2-fluorophenoxy)methyl]benzoyl}piperidine: Similar structure but with a fluorine atom instead of chlorine, which may result in different chemical and biological properties.

    1-{3-[(2-bromophenoxy)methyl]benzoyl}piperidine: Contains a bromine atom, potentially leading to variations in reactivity and applications.

    1-{3-[(2-methylphenoxy)methyl]benzoyl}piperidine: Substituted with a methyl group, which can affect its solubility and interaction with biological targets

Properties

IUPAC Name

[3-[(2-chlorophenoxy)methyl]phenyl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO2/c20-17-9-2-3-10-18(17)23-14-15-7-6-8-16(13-15)19(22)21-11-4-1-5-12-21/h2-3,6-10,13H,1,4-5,11-12,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GELXYNKOMMJDNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=CC(=C2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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